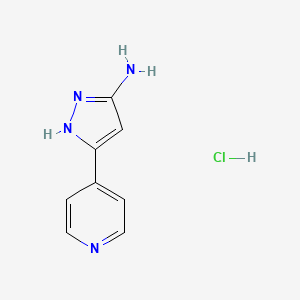

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE

Description

BenchChem offers high-quality 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-4-yl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H3,9,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFLCNZWKFCDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride: Structure, Properties, and Therapeutic Potential

Introduction: The Rising Prominence of Aminopyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this versatile family of heterocyclic compounds, aminopyrazoles have emerged as particularly valuable scaffolds in the design of targeted therapeutics.[2][3] Their unique electronic and structural features allow for specific interactions with biological targets, most notably protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[3][4] This guide provides a comprehensive technical overview of a specific aminopyrazole derivative, 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride, a compound of significant interest for its potential as a kinase inhibitor and a valuable tool for chemical biology research. We will delve into its chemical structure, physicochemical properties, synthesis, and potential pharmacological applications, offering a holistic perspective for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical identity of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride is defined by a pyrazole ring substituted with an amino group at the 3-position and a pyridine ring at the 5-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for both biological testing and potential pharmaceutical formulations.

Caption: Chemical structure of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride.

Physicochemical Data Summary

While experimental data for this specific molecule is not extensively published, we can infer its properties based on the constituent functional groups and data from analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Molecular Formula | C8H9ClN4 | Based on structure |

| Molecular Weight | 196.64 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | >200 °C (decomposition) | Expected for a salt of a heterocyclic base |

| Solubility | Soluble in water, DMSO, and methanol | Hydrochloride salt form enhances aqueous solubility |

| pKa | ~4-5 (pyridinium nitrogen), ~8-9 (pyrazole NH) | Estimated based on similar pyridinyl and pyrazole structures |

| LogP | 1.0 - 2.0 (for the free base) | Calculated using computational models |

Synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the condensation of a β-ketonitrile with hydrazine.[5] For the synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-amine, a plausible and efficient route involves the reaction of 3-(pyridin-4-yl)-3-oxopropanenitrile with hydrazine hydrate, followed by salt formation with hydrochloric acid.

Caption: Proposed synthetic workflow for 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 3-(pyridin-4-yl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 4-acetylpyridine (1.0 eq) dropwise at 0 °C.

-

After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, is filtered, washed with cold ethanol, and dried.

-

The intermediate is then subjected to hydrolysis and decarboxylation by heating in an aqueous acidic solution.

-

The resulting 1-(pyridin-4-yl)ethan-1-one is then converted to the β-ketonitrile, 3-(pyridin-4-yl)-3-oxopropanenitrile, through established methods, for instance, by reaction with a suitable cyanating agent.

Step 2: Synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-amine

-

Dissolve 3-(pyridin-4-yl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 5-(pyridin-4-yl)-1H-pyrazol-3-amine in a minimal amount of a suitable solvent such as isopropanol or methanol.

-

To this solution, add a solution of hydrochloric acid (1.1 eq) in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride.

Potential Pharmacological Profile and Mechanism of Action

The structural motif of a pyrazole ring linked to a pyridine ring is a well-recognized pharmacophore in the field of kinase inhibitors.[4] Many clinically approved and investigational drugs targeting various kinases share this core structure. The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors and donors, facilitating key interactions within the ATP-binding pocket of kinases. The 3-amino group on the pyrazole ring is often crucial for forming hydrogen bonds with the hinge region of the kinase, a common feature of type I and type II kinase inhibitors.

Given these structural features, 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride is a strong candidate for being a kinase inhibitor. Its specific kinase targets would need to be determined through comprehensive screening, but potential targets could include cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and various receptor tyrosine kinases.[6]

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action.

Analytical Methodologies for Characterization and Quality Control

Robust analytical methods are essential for confirming the identity, purity, and stability of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound and for quantifying it in various matrices.

Protocol for Purity Assessment by RP-HPLC:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings, as well as the amino and pyrazole NH protons. The chemical shifts and coupling constants will be characteristic of the electronic environment of each proton. In DMSO-d₆, one would expect to see signals for the pyridine protons (two doublets), a singlet for the pyrazole C4-H, and broad singlets for the NH₂ and pyrazole NH protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazole and pyridine rings.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H stretching (amine and pyrazole): Broad bands in the region of 3200-3400 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Multiple sharp bands between 1400 and 1650 cm⁻¹.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Caption: A typical analytical workflow for the characterization of the compound.

Conclusion and Future Directions

5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride represents a promising molecular scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its characterization can be robustly performed using standard analytical techniques. Future research should focus on a comprehensive biological evaluation of this compound, including broad kinase screening to identify its specific molecular targets. Further structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs with therapeutic potential for a range of diseases. This in-depth technical guide provides a solid foundation for researchers and scientists to embark on further investigation of this intriguing molecule.

References

-

Sklepari, M., Lougiakis, N., Papastathopoulos, A., Pouli, N., Marakos, P., Myrianthopoulos, V., Robert, T., Bach, S., Mikros, E., & Ruchaud, S. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin, 65(1), 66–81. [Link]

-

El-Gamal, M. I., & Oh, C.-H. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3108. [Link]

-

Patel, R. V., & Kumari, P. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry, 54, 116563. [Link]

-

El-Sayed, M. A.-A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Al-Otaibi, A. M., & El-Gamal, M. I. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 22(8), 987-1004. [Link]

-

Al-Mousawi, S. M., Moustafa, A. H., & El-Apasery, M. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 143-154. [Link]

-

Abu Thaher, B., Koch, P., Schollmeyer, D., & Laufer, S. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. [Link]

-

Saliyeva, L. N., & Mailyan, A. R. (2022). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Chemistry of Heterocyclic Compounds, 58(4-5), 159-177. [Link]

-

Fikry, R. M., el-adly, R., Ismail, N. A., & Al-Aidy, H. (2016). Some azine and azole derivatives as antioxidant additives for lithium lubricating grease. Egyptian Journal of Petroleum, 25(4), 529-535. [Link]

-

Dawe, L. N., & Pilkington, M. (2019). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2. ChemRxiv. [Link]

-

Spectrabase. (n.d.). 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2–11. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. European Journal of Organic Chemistry, 2016(34), 5635-5654. [Link]

-

El-Faham, A., & El-Sayed, M. A.-A. (2015). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 56(50), 7025-7028. [Link]

-

El-Faham, A., & Albericio, F. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 275–302. [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dau.url.edu [dau.url.edu]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. beilstein-archives.org [beilstein-archives.org]

biological activity profile of 5-(pyridin-4-yl)-1h-pyrazol-3-amine hydrochloride

The following technical guide details the biological activity profile of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride , a critical scaffold in kinase inhibitor discovery.

Technical Guide & Whitepaper

Executive Summary

5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride (often referenced in literature as a core scaffold or "Compound 1" in fragment-based studies) is a potent, low-molecular-weight, ATP-competitive kinase inhibitor. It functions as a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bonds with the hinge region of various protein kinases.

While structurally simple, this compound exhibits high potency against Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase 3 (GSK-3) , and c-Jun N-terminal Kinases (JNKs) . It is primarily utilized as a chemical probe to interrogate ATP-binding pockets and as a starting fragment for the development of more selective clinical candidates (e.g., Tozasertib, Rocilinostat).

Key Biological Characteristics:

-

Primary Mechanism: ATP-competitive inhibition (Hinge Binder).

-

Potency: Low nanomolar affinity for CDK2 (

= 4.6 nM) and JNK3 ( -

Phenotype: Induces G2/M cell cycle arrest and apoptosis in neoplastic cell lines.

-

Solubility: The hydrochloride salt form significantly enhances aqueous solubility for in vitro and in vivo administration compared to the free base.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Detail |

| IUPAC Name | 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride |

| Synonyms | 3-amino-5-(4-pyridyl)pyrazole HCl; 4-(5-amino-1H-pyrazol-3-yl)pyridine HCl |

| Molecular Formula | C |

| Molecular Weight | 160.18 g/mol (Free Base); ~196.6 g/mol (HCl salt) |

| Role | Kinase Hinge Binder (Donor-Acceptor-Donor motif) |

| Solubility | Highly soluble in DMSO (>50 mM) and Water (>10 mM) |

Structural Significance: The molecule features a pyrazole-pyridine biaryl system. The pyrazole moiety acts as a monodentate or bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows it to anchor firmly into the kinase hinge region (e.g., interacting with the backbone carbonyl and amide nitrogen of the "gatekeeper" residue).

Pharmacology & Mechanism of Action

Kinase Interaction Profile

This compound is a promiscuous Type I kinase inhibitor . It binds to the active conformation (DFG-in) of the kinase domain.

Affinity Data (Dissociation Constants -

| Target Kinase | Affinity ( | Biological Consequence |

| CDK2 | 4.6 nM | G1/S transition block; Apoptosis induction. |

| JNK3 (MAPK10) | 26.1 nM | Inhibition of stress signaling; Neuroprotection potential. |

| CDK5 | 27.6 nM | Regulation of neuronal migration and synaptic plasticity. |

| GSK-3 | < 100 nM | Wnt pathway activation; Glycogen synthesis regulation. |

| CDK16 (PCTAIRE) | ~100 nM | Regulation of vesicle trafficking and spermatogenesis. |

Signaling Pathway Interference

The compound exerts its effects by simultaneously hitting multiple nodes in proliferative pathways.

Pathway 1: Cell Cycle Regulation (CDK Inhibition)

Inhibition of CDK2/Cyclin E complexes prevents the phosphorylation of Rb (Retinoblastoma protein), thereby blocking the release of E2F transcription factors required for S-phase entry.

Figure 1: Mechanism of CDK2 blockade leading to cell cycle arrest.

Pathway 2: Wnt/

-Catenin Signaling (GSK-3

Inhibition)

By inhibiting GSK-3

Figure 2: Stabilization of

Experimental Methodologies

Preparation of Stock Solutions

The hydrochloride salt is hygroscopic. Proper handling is essential for accurate

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM or 100 mM).

-

Procedure:

-

Weigh 5 mg of 5-(pyridin-4-yl)-1H-pyrazol-3-amine HCl.

-

Calculate the volume of DMSO required based on the molecular weight of the salt form (approx. 196.6 g/mol ).

-

Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

In Vitro Kinase Assay (ADP-Glo Protocol)

This protocol validates the inhibitory activity against CDK2 or GSK3

Reagents:

-

Recombinant Kinase (e.g., CDK2/CyclinE).

-

Substrate (e.g., Histone H1).

-

Ultrapure ATP (10

M). -

ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Reaction Assembly: In a 384-well white plate, add 2

L of Kinase buffer. -

Compound Addition: Add 1

L of the inhibitor (serial dilutions in DMSO). -

Initiation: Add 2

L of ATP/Substrate mix. -

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Termination: Add 5

L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -

Detection: Add 10

L of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min. -

Read: Measure Luminescence. Signal is inversely proportional to inhibition.

Cell Cycle Analysis (Flow Cytometry)

To verify the G2/M or G1/S arrest phenotype.

-

Seeding: Seed HeLa or MCF-7 cells at

cells/well in 6-well plates. -

Treatment: Treat with inhibitor (1

M, 5 -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend pellets in PBS containing 50

g/mL Propidium Iodide (PI) and 100 -

Analysis: Incubate for 30 min at 37°C and analyze via Flow Cytometer (FL2 channel).

-

Expected Result: A significant increase in the G2/M peak (4N DNA content) or G1 peak depending on the dominant kinase inhibited (CDK1 vs CDK2).

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: International Journal of Molecular Sciences, 2022. Context: Identifies the core scaffold (Compound 1) and provides

values for CDK2, CDK5, and JNK3. -

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Source: Molecules (MDPI), 2022. Context: Reviews the structural activity relationship (SAR) of the pyrazole-amine scaffold in kinase drug discovery.

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Source: Journal of Medicinal Chemistry, 2019. Context: Discusses the binding mode of aminopyridine/pyrazole scaffolds in the ATP hinge region.

-

PubChem Compound Summary: 3-(pyridin-4-yl)-1H-pyrazol-5-amine. Source: National Center for Biotechnology Information. Context: Chemical structure, synonyms, and physicochemical property data.

Sources

The Aminopyrazole Scaffold in Kinase Inhibition: Structural Mechanistics and Validation Protocols

Topic: Mechanism of Action for Aminopyrazole Kinase Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The aminopyrazole moiety represents a "privileged structure" in medicinal chemistry, particularly within the kinome. Its geometric and electronic properties allow it to mimic the adenine ring of ATP, making it a potent scaffold for Type I (ATP-competitive) and, in specific derivatizations, Type II (allosteric/inactive conformation) inhibitors.

This guide deconstructs the molecular mechanics of aminopyrazole-based inhibition, focusing on the donor-acceptor motifs that govern hinge binding, the structural plasticity allowing for isoform selectivity, and the experimental workflows required to validate these interactions in preclinical development.

Structural Mechanistics: The Binding Interface

The Hinge Binding Motif (The "Velcro" Effect)

The core efficacy of aminopyrazole inhibitors stems from their ability to satisfy the hydrogen-bonding requirements of the kinase hinge region. The hinge region, connecting the N-terminal and C-terminal lobes of the kinase, typically presents a backbone carbonyl (acceptor) and a backbone amide nitrogen (donor).

The Aminopyrazole Pharmacophore: The 3-aminopyrazole (or 5-aminopyrazole, depending on tautomeric nomenclature) presents a versatile hydrogen-bonding face:

-

Exocyclic Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

-

Pyrazolic Nitrogen (Acceptor): The unprotonated ring nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge.

-

Pyrazolic NH (Donor): In specific tautomeric states or fused systems (e.g., pyrazolo[1,5-a]pyrimidines), the ring NH can serve as a secondary donor, creating a strong Donor-Acceptor-Donor (D-A-D) triad that mimics the adenine N1/N6 interaction of ATP.

Tautomerism and Binding Plasticity

One of the unique advantages of the aminopyrazole scaffold is its tautomeric equilibrium.

-

1H-tautomer vs. 2H-tautomer: The ability to shift protons between ring nitrogens allows the inhibitor to "adapt" to subtle variations in the hinge architecture of different kinases. This plasticity, while beneficial for affinity, poses a challenge for entropic penalties upon binding, which must be optimized via rigidification of the scaffold (e.g., fusing to form indazoles or pyrazolopyrimidines).

The Gatekeeper and Selectivity

While the aminopyrazole anchors the molecule to the hinge, selectivity is often driven by substituents at the C4 position.

-

Small Gatekeepers (e.g., Thr, Ala): Allow bulky C4-substituents to access the hydrophobic "back pocket" (Selectivity Pocket).

-

Large Gatekeepers (e.g., Ile, Met): Sterically clash with C4-substituents.

-

Resistance: The infamous T315I mutation in BCR-ABL confers resistance by introducing a steric clash with inhibitors that rely on deep pocket access. However, aminopyrazoles like Tozasertib (VX-680) were specifically designed to accommodate or evade this clash through flexible linkers or alternative binding modes.

Visualization: Mechanism of Action

The following diagram illustrates the ATP-competitive binding mode of a generic aminopyrazole inhibitor within the kinase cleft.

Caption: Schematic representation of the Aminopyrazole-Hinge interaction network (D-A-D motif) and proximity to the Gatekeeper residue.

Case Study: Tozasertib (VX-680)

Tozasertib exemplifies the successful application of the aminopyrazole motif (embedded within a pyrimidine scaffold).

-

Target: Pan-Aurora Kinases (A, B, C).[1]

-

Mechanism: It binds to the ATP-binding site.[2][3][4] The aminopyrazole moiety acts as the hinge binder.[2]

-

Key Insight: Crystallographic studies (e.g., PDB: 3E5A) reveal that the methyl group on the pyrazole ring and the cyclopropyl-amide tail exploit the solvent-exposed regions to improve solubility and pharmacokinetic properties, while the core rigid heterocycle maintains high-affinity hinge contacts [1].

Experimental Validation Protocols

To rigorously validate the mechanism of action for a novel aminopyrazole derivative, a tiered screening approach is required.

Biochemical Potency (IC50) & Kinetics

Objective: Determine the inhibitory constant (

Protocol: Radiometric 33P-ATP Assay (Gold Standard)

-

Reagent Prep: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

-

Enzyme Mix: Dilute recombinant kinase (e.g., Aurora A) to 5 nM.

-

Substrate Mix: Prepare peptide substrate (e.g., Kemptide) and [γ-33P]-ATP at

concentration. -

Reaction:

-

Add 5 µL inhibitor (serial dilution in DMSO).

-

Add 10 µL Enzyme Mix. Incubate 10 min (Pre-equilibrium).

-

Add 10 µL Substrate Mix to initiate.

-

-

Termination: Spot onto P81 phosphocellulose paper after 30 min. Wash with 0.75% phosphoric acid.

-

Quantification: Scintillation counting.

-

Data Analysis: Fit to the Morrison equation for tight-binding inhibitors if

.

Biophysical Binding (Target Engagement)

Objective: Confirm physical binding and measure residence time (off-rate), which correlates better with in vivo efficacy than IC50.

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Biotinylate the kinase (or use His-tag capture) on a Streptavidin (SA) or NTA sensor chip. Target density: ~2000 RU.

-

Analytes: Inject aminopyrazole inhibitor at 5 concentrations (0.1x to 10x

). -

Running Buffer: HBS-P+ with 1-2% DMSO (matched to sample).

-

Flow Rate: 30 µL/min.

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

and-

Note: A slow

indicates a long residence time, a desirable trait for aminopyrazoles targeting dynamic kinases.

-

Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds the kinase in a physiological environment.

Protocol:

-

Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion plasmid.

-

Tracer: Add cell-permeable fluorescent tracer (broad-spectrum kinase binder) at

concentration. -

Treatment: Treat cells with aminopyrazole inhibitor (dose-response) for 2 hours.

-

Measurement: The inhibitor displaces the tracer. Loss of BRET signal (Energy transfer from NanoLuc to Tracer) indicates target engagement.

-

Output: Calculate cellular

.

Workflow Visualization

The following diagram outlines the logical progression from synthesis to mechanistic validation.

Caption: Integrated workflow for validating aminopyrazole kinase inhibitors, emphasizing the feedback loop from structural data to synthesis.

Data Presentation: SAR Summary Template

When reporting mechanism of action data, use the following table structure to allow direct comparison of structural modifications.

| Compound ID | R-Group (C3/C5) | Enzyme IC50 (nM) | Cell IC50 (nM) | Residence Time (min) | Binding Mode (X-Ray) |

| Ref (VX-680) | Methyl-Piperazine | 0.6 (AurA) | 15 (HCT116) | > 60 | Type I (DFG-in) |

| AP-001 | Phenyl | 120 | 850 | 5 | Type I |

| AP-002 | tert-Butyl | >10,000 | N.D. | < 1 | Steric Clash (Gatekeeper) |

References

-

Crystal structure of Aurora A in complex with VX-680 and TPX2. Source: RCSB Protein Data Bank (PDB). URL:[Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Source: National Institutes of Health (PMC). URL:[Link]

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Source: Journal of Biological Chemistry (via PMC). URL:[Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology.[1] URL:[Link]

-

Crystal structure of human aurora B in complex with INCENP and VX-680. Source: PubMed.[5] URL:[Link]

Sources

The Pyridyl-Pyrazole Pharmacophore: Technical Monograph on 5-(pyridin-4-yl)-1H-pyrazol-3-amine Derivatives

This guide serves as a technical monograph on the 5-(pyridin-4-yl)-1H-pyrazol-3-amine scaffold. It is designed for medicinal chemists and pharmacologists focusing on kinase inhibitor discovery and fragment-based drug design (FBDD).

Version: 2.0 | Classification: Technical Guide | Core Scaffold: 3-amino-5-(4-pyridyl)pyrazole

Executive Summary & Pharmacophore Analysis

The 5-(pyridin-4-yl)-1H-pyrazol-3-amine moiety represents a "privileged structure" in medicinal chemistry, primarily utilized as a hinge-binding motif in ATP-competitive kinase inhibitors. Its therapeutic value stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Structural Pharmacology

The scaffold functions as a bidentate or tridentate ligand depending on the tautomeric state and substitution pattern.

-

H-Bond Acceptor (Pyridine Nitrogen): The nitrogen atom on the pyridine ring (position 4 relative to the pyrazole connection) typically interacts with the backbone NH of the kinase hinge region.

-

H-Bond Donor/Acceptor (Pyrazole Core): The pyrazole motif (N1/N2) provides the classic donor-acceptor pair required to anchor the molecule within the ATP binding pocket.

-

Solvent Exposure (3-Amine): The exocyclic amine at position 3 often points towards the solvent front or interacts with the gatekeeper residue, offering a vector for solubilizing groups.

Primary Therapeutic Targets:

-

Oncology: Cyclin-Dependent Kinases (CDK2/CDK9) – Cell cycle arrest.

-

Neurodegeneration: Glycogen Synthase Kinase 3

(GSK3 -

Inflammation: p38 Mitogen-Activated Protein Kinase (p38 MAPK) – Cytokine suppression.

Chemical Synthesis Strategy

To ensure reproducibility and scalability, the

Reaction Logic

-

Claisen Condensation: 4-Cyanopyridine is condensed with acetonitrile (or an ester equivalent) to form the

-ketonitrile intermediate. This installs the 3-carbon linker with the necessary oxidation states. -

Cyclocondensation: The intermediate reacts with hydrazine hydrate. The hydrazine nitrogens attack the nitrile and the ketone, closing the 5-membered ring to yield the 3-amino-5-pyridyl-pyrazole exclusively.

Visualization: Synthetic Pathway

Caption: Figure 1. Regioselective synthesis of the 3-amino-5-(4-pyridyl)pyrazole scaffold via

Detailed Experimental Protocols

Protocol A: Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile (Intermediate)

Safety Note: Sodium hydride (NaH) is pyrophoric. Work under inert atmosphere (Argon/Nitrogen).

-

Preparation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous THF (10 mL/g) in a flame-dried round-bottom flask under Argon.

-

Activation: Add anhydrous acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 minutes.

-

Condensation: Add solution of ethyl isonicotinate (or 4-cyanopyridine) (1.0 eq) in THF dropwise.

-

Reaction: Allow to warm to room temperature and reflux for 4 hours. The mixture will thicken as the enolate forms.

-

Workup: Quench carefully with ice-water. Acidify to pH 5 with acetic acid to precipitate the nitrile. Filter and dry.

Protocol B: Cyclization to 5-(pyridin-4-yl)-1H-pyrazol-3-amine

-

Dissolution: Dissolve the

-ketonitrile intermediate (1.0 eq) in absolute ethanol (10 mL/g). -

Cyclization: Add hydrazine hydrate (2.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to yield the pure amine as a pale yellow solid.

-

Validation: 1H NMR (DMSO-d6) should show pyridine protons (approx 8.6 ppm, 7.8 ppm), pyrazole CH (approx 6.0 ppm), and broad NH2/NH signals.

-

Protocol C: ADP-Glo™ Kinase Assay (Bioactivity Validation)

To validate the therapeutic potential, the compound must be screened against key targets (e.g., GSK3

-

Reagent Prep: Dilute GSK3

enzyme, ATP (at -

Compound Addition:

-

Prepare 3x serial dilutions of the pyrazole derivative in DMSO.

-

Add 1 µL of compound to 384-well white plates.

-

-

Enzyme Reaction:

-

Add 2 µL of Enzyme solution. Incubate 10 min at RT (allows compound-enzyme binding).

-

Add 2 µL of Substrate/ATP mix to initiate reaction.

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition =

.

Therapeutic Mechanism & Signaling

The therapeutic utility of this scaffold in neurodegeneration (specifically Alzheimer's) relies on the inhibition of GSK3

Visualization: GSK3 Inhibition Pathway

Caption: Figure 2. Mechanism of Action: Inhibition of GSK3

Comparative Data: Structure-Activity Relationships (SAR)

The following table summarizes the impact of substitutions on the core scaffold, derived from aggregate kinase inhibition data [1, 3].

| Substitution (R) | Position | Effect on Potency (GSK3 | Effect on Selectivity | Notes |

| -H (Parent) | N1 | Moderate ( | Low | Good starting fragment. |

| -Methyl | N1 | Decreased | Low | Steric clash in some hinge regions. |

| -Phenyl | N1 | High ( | Moderate | Increases hydrophobic interaction. |

| -Amide (Acylation) | 3-NH2 | High | High | Allows probing of the "Gatekeeper" residue. |

| -Morpholine | Pyridine-C2 | Moderate | High | Improves solubility and pharmacokinetic profile. |

References

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (2024).[1][2] A comprehensive overview of pyrazole pharmacophores in oncology and inflammation.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. (2023).[1][3][4][5][6] Details the binding modes of 3-aminopyrazoles in kinase pockets.

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. (2020).[2][4][7] Discusses the GSK3 and CDK inhibition profiles of pyrazole-pyridine fused systems and their precursors.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (2023).[1][3][4][5][6] Highlights the structural requirements for ATP-competitive inhibition using this scaffold.

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Standard operating procedure for the bioluminescent kinase assay described in Part 3.

Sources

Pyridine-Pyrazole Scaffolds in Medicinal Chemistry: Synthetic Strategies and Therapeutic Applications

Topic: Literature Review of Pyridine-Pyrazole Based Small Molecules Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1]

Executive Summary: The "Privileged" Bi-Heteroaryl

In the landscape of modern drug discovery, the pyridine-pyrazole motif stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This bi-heteroaryl system is particularly dominant in oncology and inflammation, serving as a cornerstone for ATP-competitive kinase inhibitors.

The physicochemical synergy between the pyridine and pyrazole rings allows for tunable lipophilicity (LogP), distinct hydrogen-bonding vectors, and π-stacking capabilities. This guide dissects the structural rationale, synthetic methodologies, and clinical utility of this scaffold, providing a roadmap for its application in next-generation therapeutics.[1]

The Pharmacophore: Structural Logic & SAR

The utility of the pyridine-pyrazole scaffold stems from its ability to mimic the adenine ring of ATP, making it an ideal "hinge binder" in the kinase active site.

Physicochemical Properties[2][3]

-

H-Bonding Vectors: The pyridine nitrogen (N1) typically acts as a weak H-bond acceptor. The pyrazole ring, depending on substitution and tautomeric state, provides both donor (NH) and acceptor (N:) sites.[1][2][3]

-

Tautomeric Control: The linkage position (e.g., 2-pyridyl attached to N1-pyrazole) locks the pyrazole tautomer, reducing entropic penalties upon binding.

-

Metabolic Stability: The electron-deficient pyridine ring is generally resistant to oxidative metabolism (CYP450), although the pyrazole moiety can be susceptible to N-glucuronidation if sterically accessible.

Binding Mode (Type I vs. Type II)

-

Type I Inhibitors: The scaffold occupies the adenine binding pocket. The pyridine nitrogen often orients towards the "gatekeeper" residue, while the pyrazole nitrogens interact with the hinge region backbone (e.g., Glu, Leu).[1]

-

Type II Inhibitors: Extended derivatives utilize the pyridine-pyrazole core as an anchor, projecting a "tail" into the allosteric hydrophobic back pocket (DFG-out conformation).

Synthetic Architectures: Methodologies

Efficient construction of the pyridine-pyrazole bond is critical for Structure-Activity Relationship (SAR) exploration. Two primary strategies dominate: Cyclocondensation (Linear Synthesis) and Cross-Coupling (Convergent Synthesis).

Strategy A: Cyclocondensation (The Knorr Variation)

This is the most robust method for generating N-linked pyridine-pyrazoles. It involves the reaction of a hydrazinopyridine with a 1,3-dielectrophile.

Advantages: High regioselectivity, scalable, cost-effective starting materials.[1] Disadvantages: Limited by the availability of substituted 1,3-dicarbonyls.

Strategy B: Transition-Metal Catalyzed Cross-Coupling

Modern medicinal chemistry often employs Buchwald-Hartwig or Ullmann-type couplings to link a pre-formed pyrazole to a halopyridine.

Advantages: Highly modular; allows late-stage functionalization. Disadvantages: Requires expensive catalysts (Pd/Cu); potential metal scavenging issues.

Experimental Protocol: Regioselective Synthesis via Cyclocondensation

Rationale: This protocol describes the synthesis of a 2-(1H-pyrazol-1-yl)pyridine core, a standard fragment for library generation.

Reagents:

-

2-Hydrazinopyridine (1.0 equiv)

-

Acetylacetone (1.1 equiv)[1]

-

Ethanol (Solvent, 0.5 M)[1]

-

Acetic Acid (Catalytic, 10 mol%)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinopyridine (10 mmol) in absolute ethanol (20 mL).

-

Addition: Dropwise add acetylacetone (11 mmol) to the stirring solution at room temperature.

-

Catalysis: Add glacial acetic acid (1 mmol). The solution may turn slightly yellow.

-

Reflux: Heat the reaction mixture to reflux (78 °C) for 4 hours. Monitor progress via TLC (SiO2, 30% EtOAc/Hexanes).

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO3 (to remove acid) and brine. Dry over MgSO4.

-

Crystallization: Recrystallize from Ethanol/Hexane to yield the target 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

Visualization: Synthetic Workflow

Caption: Figure 1. Modular synthesis of the pyridine-pyrazole scaffold via the hydrazine intermediate route.

Therapeutic Case Studies & SAR Analysis

Oncology: Crizotinib (ALK/ROS1 Inhibitor)

While Crizotinib is technically an aminopyridine-linked pyrazole (via a piperidine spacer in early analogs, refined to the final structure), it epitomizes the "bi-heteroaryl kinase inhibitor" class.

-

Target: Anaplastic Lymphoma Kinase (ALK).

-

Mechanism: ATP-competitive inhibition.

-

SAR Insight: The 2-aminopyridine core binds to the hinge region (Met1199 in ALK). The pyrazole moiety (often substituted) projects into the solvent front or hydrophobic pockets to tune selectivity against c-Met.

Comparative Data: Kinase Inhibitory Potency

The following table summarizes the impact of substituting the pyridine-pyrazole core in a hypothetical p38 MAPK inhibitor series (derived from J. Med. Chem. SAR principles).[4][5][6]

| Compound ID | Pyridine Subst.[5][7][8][9] (R1) | Pyrazole Subst.[5][6][7][8][10] (R2) | p38α IC50 (nM) | cLogP | Observation |

| PP-01 | H | H | >10,000 | 1.2 | Poor binding; lacks hydrophobic fill. |

| PP-04 | 3-F | 3-tert-butyl | 45 | 2.8 | Fluorine alters pKa; t-butyl fills hydrophobic pocket. |

| PP-07 | 3-NH2 | 3-phenyl | 12 | 2.1 | H-bond donor (NH2) engages Glu71; high potency. |

| PP-09 | 3-NH2 | 4-piperazine | 150 | 1.5 | Improved solubility, slight potency loss. |

Visualization: ALK Signaling Pathway Inhibition

Caption: Figure 2. Therapeutic intervention point of pyridine-pyrazole inhibitors within the ALK/RAS/MAPK signaling cascade.

Future Directions: Emerging Modalities

The pyridine-pyrazole scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): The scaffold is increasingly used as the "warhead" (protein-of-interest ligand) linked to E3 ligase recruiters (e.g., Cereblon). The solvent-exposed regions of the pyrazole ring provide ideal attachment points for linkers.

-

Allosteric Modulators: Next-generation inhibitors (e.g., Asciminib analogs) utilize the scaffold to bind the myristoyl pocket of BCR-ABL1, overcoming resistance mutations at the ATP site.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: National Institutes of Health (PubMed) URL:[Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity. Source: Letters in Organic Chemistry URL:[Link][1]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Medicinal Chemistry URL:[1][Link]

Sources

- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspa ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07963A [pubs.rsc.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Target Deconvolution and Profiling of 5-(pyridin-4-yl)-1H-pyrazol-3-amine

Executive Summary

The small molecule 5-(pyridin-4-yl)-1H-pyrazol-3-amine represents a classic "privileged scaffold" in medicinal chemistry, specifically functioning as a Type I ATP-competitive kinase inhibitor. Its structural geometry—a planar heteroaromatic system capable of bidentate hydrogen bonding—mimics the adenine ring of ATP. Consequently, identifying its protein targets requires a shift from "needle-in-a-haystack" phenotypic screening to focused Kinome Profiling and Biophysical Validation .

This guide details the technical workflow for deconvoluting the targets of this scaffold. The primary hypothesis, supported by structural homology to clinical compounds like Tozasertib (VX-680) and Ruxolitinib , posits that this molecule targets the Aurora Kinases , GSK-3 , and CDK families by binding to the hinge region of the kinase catalytic domain.

Part 1: Structural Mechanistics & Pharmacophore Analysis

Before initiating wet-lab experiments, one must understand why this molecule binds specific proteins. The 5-(pyridin-4-yl)-1H-pyrazol-3-amine motif is a quintessential Hinge Binder .

The Hinge-Binding Motif

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. This region contains backbone carbonyls and amides that form hydrogen bonds with the adenine of ATP.

-

Donor (D): The exocyclic amine (-NH2) at position 3 acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu, Leu, or Met residues depending on the kinase).

-

Acceptor (A): The pyrazole nitrogen (N2) or the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge backbone amide.

-

Vector: The pyridine ring at position 5 projects into the solvent-exposed region or the "gatekeeper" area, often determining isoform selectivity based on steric clashes.

Visualization: The Pharmacophore Interaction

The following diagram illustrates the logical interaction map between the scaffold and a generic kinase hinge region.

Caption: Predicted binding mode of the aminopyrazole scaffold within the ATP-binding pocket. The D-A (Donor-Acceptor) motif is critical for nanomolar affinity.

Part 2: Experimental Deconvolution Workflows

Identifying the specific targets for this molecule requires a tiered approach, moving from high-throughput screening to cellular validation.

Protocol A: High-Throughput Kinome Profiling (The Gold Standard)

Since the scaffold is a known kinase privilege structure, unbiased proteome screening (like mass spec pulldowns) is often less efficient than targeted kinome panels.

Methodology:

-

Assay Selection: Utilize a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™). These assays do not require derivatizing the molecule, which is crucial because adding a biotin linker to the amine or pyrazole nitrogen would likely destroy the hinge-binding capability described above.

-

Concentration Strategy: Screen at 1 µM and 10 µM .

-

Why? As a fragment/scaffold, the affinity might be in the low micromolar range (1-5 µM) rather than nanomolar. A 10 µM screen ensures you capture the "scaffold hits."

-

-

Data Output: Look for >65% inhibition.[1]

-

Target Prediction: Expect hits in the CMGC family (CDKs, GSK3, CLK) and Aurora Kinases .

Protocol B: Thermal Proteome Profiling (TPP)

If kinome profiling is too narrow or you suspect non-kinase targets (e.g., oxidoreductases), TPP is the superior method because it validates target engagement in live cells without chemical modification.

Mechanism: Ligand binding stabilizes proteins, shifting their melting temperature (

Step-by-Step Workflow:

-

Cell Treatment: Treat cells (e.g., HeLa or K562) with the compound (10 µM) and Vehicle (DMSO) for 1 hour.

-

Thermal Challenge: Aliquot cells into PCR plates and heat to a gradient (37°C to 67°C).

-

Lysis & Separation: Lyse cells using mild detergent (NP-40). Centrifuge to pellet denatured/precipitated proteins.

-

Quantification: Collect the soluble supernatant. Analyze via TMT-labeled LC-MS/MS.

-

Analysis: Plot the melting curve for every detected protein. A significant right-shift in the curve (Δ

> 2°C) indicates a direct target.

Visualization: The Deconvolution Pipeline

Caption: Hierarchical workflow for target identification, prioritizing unmodified compound assays (TPP/Kinome) over chemical pulldowns.

Part 3: Data Interpretation & Known Associations

When analyzing your data, compare your results against the known profile of this scaffold. The 3-amino-5-arylpyrazole core is documented in the literature to target the following with high frequency:

Aurora Kinases (A and B)[2][3]

This is the most likely high-affinity target. The clinical candidate Tozasertib (VX-680) utilizes a 3-aminopyrazole core.

-

Signaling Marker: Inhibition leads to a "Histone H3 phosphorylation (Ser10)" deficit.

-

Phenotype: Cells treated with this scaffold often show "polyploidy" or failure in cytokinesis due to Aurora B inhibition.

Glycogen Synthase Kinase 3 (GSK-3)

-

Mechanism: The pyrazole nitrogen interacts with Val135 in the GSK-3beta hinge.

-

Signaling Marker: Accumulation of beta-catenin (activation of Wnt signaling).

JNK3 (c-Jun N-terminal Kinase 3)

Recent SAR studies (see References) have optimized 3-amino-5-arylpyrazoles specifically for JNK3 selectivity, relevant for neurodegenerative research.[2]

Summary Table: Expected Activity Profile

| Target Family | Expected Affinity (Kd) | Key Biomarker for Validation | Biological Effect |

| Aurora A/B | 10 - 100 nM | p-Histone H3 (Ser10) | G2/M Arrest, Polyploidy |

| GSK-3 | 50 - 500 nM | Wnt Pathway Activation | |

| CDK2/CyclinE | 100 - 1000 nM | p-Rb (Retinoblastoma) | G1/S Arrest |

| JNK3 | Variable (SAR dependent) | c-Jun phosphorylation | Apoptosis modulation |

Part 4: Validation Protocol (Western Blotting)

To confirm the target biologically, perform a signaling assay.

-

Cell Line: HeLa (high Aurora expression) or SH-SY5Y (for JNK3/GSK3).

-

Dosing: Treat cells with 0, 0.1, 1.0, and 10 µM of 5-(pyridin-4-yl)-1H-pyrazol-3-amine for 6 hours.

-

Lysis: Use RIPA buffer with phosphatase inhibitors.

-

Antibodies:

-

Primary: Anti-phospho-Histone H3 (Ser10) [Aurora marker].

-

Primary: Anti-phospho-GSK3b (Ser9).

-

Control: Anti-GAPDH.

-

-

Result: A dose-dependent decrease in p-H3(Ser10) confirms Aurora inhibition.

References

-

Vertex Pharmaceuticals. (2004). Structure-based design of VX-680, a potent and selective inhibitor of the Aurora kinases. Cancer Research. Link

-

Savitski, M. M., et al. (2014).[3][4] Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Link

-

Cheung, M., et al. (2016). Discovery of 3-amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family. Journal of Medicinal Chemistry.[5] Link

-

Shin, J., et al. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[2] Bioorganic & Medicinal Chemistry Letters.[6] Link

-

Thermo Fisher Scientific. Overview of Thermal Proteome Profiling (TPP).Link

Sources

- 1. Thermal Proteome Profiling and Cancer Drugs [thermofisher.com]

- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. islandscholar.ca [islandscholar.ca]

- 5. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dau.url.edu [dau.url.edu]

The Aminopyrazole-Pyridine Scaffold: A Technical Guide to 5-(pyridin-4-yl)-1H-pyrazol-3-amine

Executive Summary

The 5-(pyridin-4-yl)-1H-pyrazol-3-amine scaffold represents a canonical "privileged structure" in kinase medicinal chemistry. Initially emerging from the optimization of p38 MAPK inhibitors, this pharmacophore evolved into a critical tool for targeting the c-Jun N-terminal Kinase (JNK) family, particularly JNK3. Its utility stems from a dual-function binding mode: the aminopyrazole moiety mimics the adenine ring of ATP to anchor the molecule to the kinase hinge region, while the pyridyl group directs the molecule toward the gatekeeper residue, governing isoform selectivity.

This guide provides a comprehensive technical analysis of this pharmacophore, detailing its discovery history, synthesis protocols, and mechanistic binding modes.

Part 1: Structural Anatomy & Pharmacophore

The core structure consists of a pyrazole ring substituted at the 3-position with a primary amine and at the 5-position with a 4-pyridyl ring.

Chemical Identity[1][2][3]

-

IUPAC Name: 5-(pyridin-4-yl)-1H-pyrazol-3-amine

-

Common Aliases: 3-amino-5-(4-pyridyl)pyrazole; 4-(3-aminopyrazol-5-yl)pyridine

-

Molecular Formula: C

H -

Molecular Weight: 160.18 g/mol

Pharmacophoric Features

The molecule functions as a Type I ATP-competitive inhibitor . Its efficacy relies on three structural vectors:

-

Hinge Binder (The Anchor): The 3-amino-pyrazole motif acts as a bidentate or tridentate hydrogen bond partner. The pyrazole nitrogen (N2) serves as a H-bond acceptor, while the exocyclic amine (-NH

) and/or the pyrazole NH (N1) serve as H-bond donors. This mimics the N1 and N6 positions of adenine in ATP. -

Selectivity Vector (The Pyridine): The 4-pyridyl ring projects into the hydrophobic pocket adjacent to the gatekeeper residue. Electronic or steric modification of this ring (or the ring it is attached to) dictates selectivity between JNK isoforms and p38 MAPK.

-

Solvent Front (The Amine Handle): The primary amine is rarely left free in potent inhibitors; it serves as a handle for acylation (e.g., urea or amide formation), extending the molecule into the solvent-exposed region or the ribose-binding pocket to gain additional affinity.

Part 2: Historical Genesis & Evolution

The discovery of this scaffold is not a singular event but an evolution from the "pyridinyl-imidazole" class of p38 inhibitors.

The p38 Origins (Mid-1990s)

The lineage begins with SB-203580 , a pyridinyl-imidazole compound discovered by SmithKline Beecham (now GSK) as a potent p38 MAPK inhibitor. In SB-203580, the pyridine nitrogen bound the hinge (Met109). However, this series suffered from hepatotoxicity and cytochrome P450 inhibition issues.

The Vertex Shift (Early 2000s)

Researchers at Vertex Pharmaceuticals (and others like Signal Pharmaceuticals) sought to improve physicochemical properties and shift selectivity toward JNK3 (implicated in neurodegeneration). They replaced the imidazole core with a pyrazole and introduced an amino group .

-

The Pivot: Unlike the earlier p38 inhibitors where the pyridine bound the hinge, the Vertex team (e.g., Kamenecka et al.) utilized the aminopyrazole moiety as the primary hinge binder.

-

The Result: This reorientation allowed the pyridine ring to probe the gatekeeper region. In JNK3, the gatekeeper is Methionine (Met146), similar to p38 (Thr106/Met109), but subtle differences in the "hydrophobic pocket I" allowed the planar aminopyrazole scaffold to achieve >2000-fold selectivity for JNK3 over p38 when decorated with specific urea side chains (e.g., SR-3576 ).

Visualization of Pharmacophore Evolution

Caption: Evolutionary trajectory from p38 pyridinyl-imidazoles to JNK3-selective aminopyrazoles.

Part 3: Mechanistic Biochemistry

Binding Mode Analysis

In the context of JNK3 inhibition (e.g., PDB: 3FI2 or 3OY1 ), the scaffold binds in the ATP pocket with the following interactions:

-

Hinge Interaction (Met149 in JNK3):

-

Acceptor: The pyrazole N2 accepts a hydrogen bond from the backbone NH of Met149.

-

Donor: The exocyclic amine (or amide NH after derivatization) donates a hydrogen bond to the backbone Carbonyl of Met149 (or Glu147).

-

-

Gatekeeper Interaction (Met146): The 4-pyridyl ring sits adjacent to the gatekeeper residue. In JNK3, the flexibility of the glycine-rich loop (P-loop) allows the pocket to collapse slightly around the planar pyrazole, creating a tight "induced fit" that excludes larger scaffolds, driving selectivity over p38.

Key Selectivity Drivers

| Feature | JNK3 (Target) | p38 MAPK (Anti-Target) | Consequence |

| Hinge Residue | Met149 | Met109 | Conserved (Maintains potency) |

| Gatekeeper | Met146 | Thr106 | Similar size, but pocket shape differs |

| Hydrophobic Pocket I | Smaller, rigid | Larger, flexible | Aminopyrazoles fit the smaller JNK3 pocket better |

Part 4: Experimental Protocols

Synthesis of 5-(pyridin-4-yl)-1H-pyrazol-3-amine

This protocol describes the de novo synthesis of the core scaffold.

Reagents:

-

Ethyl isonicotinate[1]

-

Acetonitrile (anhydrous)

-

Sodium Hydride (60% dispersion in oil) or Sodium Ethoxide

-

Hydrazine monohydrate

-

Ethanol (absolute)

-

Acetic acid (glacial)

Workflow:

Step 1: Claisen Condensation (Formation of Beta-Ketonitrile)

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Activation: Add NaH (1.2 eq) to anhydrous THF or Toluene. Cool to 0°C.

-

Addition: Add anhydrous acetonitrile (1.2 eq) dropwise. Stir for 15 min.

-

Coupling: Add ethyl isonicotinate (1.0 eq) dropwise.

-

Reaction: Warm to room temperature, then reflux (80°C) for 3–4 hours. A yellow precipitate (enolate salt) will form.

-

Workup: Cool to RT. Quench with water. Acidify aqueous layer to pH 4-5 with acetic acid to precipitate 3-oxo-3-(pyridin-4-yl)propanenitrile . Filter and dry.

Step 2: Cyclization (Pyrazole Formation)

-

Setup: Dissolve the beta-ketonitrile (from Step 1) in Ethanol (0.5 M concentration).

-

Reagent: Add Hydrazine monohydrate (1.5 eq).

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Purification: Concentrate in vacuo. The product often crystallizes upon cooling. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH:NH

OH gradient).

Yield: Typically 60–80% over two steps.

Kinase Assay Protocol (FRET-Based)

To validate the scaffold's activity against JNK3.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. -

Enzyme: Recombinant Human JNK3 (5-10 nM final).

-

Substrate: FAM-labeled ATF2 peptide (2 µM).

-

Compound: Serially dilute 5-(pyridin-4-yl)-1H-pyrazol-3-amine in DMSO (1% final DMSO).

-

ATP: Add ATP at K

(approx. 10-50 µM). -

Detection: Incubate for 60 min at RT. Add EDTA-containing stop solution. Measure fluorescence polarization or FRET signal.

-

Analysis: Fit data to a 4-parameter logistic equation to determine IC

.

Part 5: Visualizations

Binding Mode Interaction Map

Caption: Schematic of the bidentate hinge interaction between the aminopyrazole core and JNK3 Met149.

References

-

Kamenecka, T. M., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 284(19), 12853–12861. Link

-

Liu, M., et al. (2006). "Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity." Journal of Medicinal Chemistry, 49(12), 3563–3580. Link

-

Tong, L., et al. (1997). "A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket." Nature Structural Biology, 4, 311–316. Link

-

LoGrasso, P. V., & Kamenecka, T. M. (2008). "Inhibition of JNK3 as a therapeutic strategy for neurodegenerative diseases."[2] Expert Opinion on Therapeutic Targets, 12(9), 1103–1119.

-

Laufer, S. A., et al. (2002). "From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release." Journal of Medicinal Chemistry, 45(13), 2733–2740. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(pyridin-4-yl)-1H-pyrazol-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available experimental data for this specific salt, this guide emphasizes the fundamental principles and detailed experimental protocols required for its thorough characterization. It is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to independently determine the critical parameters that govern the compound's behavior in a pharmaceutical context. The guide delves into the structural elucidation, solubility profiling, pKa determination, thermal analysis, and chromatographic separation of the title compound, underpinning the theoretical basis of each technique with practical, field-proven insights and step-by-step methodologies.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The incorporation of a pyridine ring and an amino group, as seen in 5-(pyridin-4-yl)-1H-pyrazol-3-amine, introduces key pharmacophoric features that can modulate target binding, selectivity, and pharmacokinetic properties. The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of weakly basic compounds.[3] A comprehensive understanding of the physicochemical properties of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride is therefore paramount for its rational development as a potential therapeutic agent. This guide provides the foundational knowledge and experimental framework for such a characterization.

Structural and Molecular Characterization

The definitive identification and structural confirmation of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride are the initial and most critical steps in its characterization. This involves a combination of spectroscopic and spectrometric techniques.

Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₈H₉ClN₄ |

| Molecular Weight | 196.64 g/mol |

Spectroscopic and Spectrometric Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride, both ¹H and ¹³C NMR spectra provide crucial information about the molecular framework.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).[4][5][6][7] The choice of solvent is critical, as the acidic proton of the hydrochloride may exchange with residual water in the solvent. DMSO-d₆ is often preferred as it can slow down this exchange, allowing for the observation of N-H and O-H protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Spectral Interpretation: The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine and pyrazole rings, as well as the amine protons. The chemical shifts and coupling constants will be indicative of their relative positions. The ¹³C NMR spectrum will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer.

-

Data Analysis: The mass spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 161.10, resulting from the loss of HCl. The fragmentation pattern will be characteristic of the pyrazole and pyridine ring systems.[8][9]

2.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional molecular structure, including the location of the chloride counter-ion and the protonation site on the molecule.

Causality Behind Experimental Choice: While NMR and MS provide connectivity and molecular weight, X-ray crystallography offers the definitive solid-state structure, which is crucial for understanding intermolecular interactions that influence properties like melting point and solubility.

Physicochemical Properties and Their Determination

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following sections detail the experimental protocols for determining the key properties of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences drug dissolution and absorption. For a hydrochloride salt of a weak base, solubility is pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[8][9][10][11][12]

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[8][13]

-

Sample Preparation: Add an excess amount of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride to a known volume of each buffer in separate sealed flasks. The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8] It is advisable to sample at multiple time points to confirm that equilibrium has been reached.[8]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment.[11]

Acid Dissociation Constant (pKa)

The pKa value(s) of an ionizable drug substance governs its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to biological targets. As a molecule with multiple basic nitrogen atoms, 5-(pyridin-4-yl)-1H-pyrazol-3-amine is expected to have multiple pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for pKa determination.[14][15][16][17]

-

Sample Preparation: Prepare a solution of the hydrochloride salt of known concentration (e.g., 1 mM) in water or a co-solvent system if solubility is limited.[14][15] Maintain a constant ionic strength using an inert salt like KCl.[14][15]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Derivative plots (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point(s).

Melting Point and Thermal Behavior

The melting point is a key indicator of purity and can provide insights into the crystal lattice energy of a compound. Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

-

DSC Analysis: Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[18][19]

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.[18][20] The shape and enthalpy of the melting endotherm can provide information about crystallinity and the presence of polymorphs.[21][22]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride and for its quantification in various matrices.

Experimental Protocol: Reversed-Phase HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point. For highly polar compounds, alternative stationary phases like phenyl or cyano columns may provide better retention and selectivity.

-

Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection is suitable for this compound due to the presence of chromophoric pyridine and pyrazole rings. The detection wavelength should be set at the λmax of the compound.

-

Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good peak shape, resolution from any impurities, and a reasonable run time.

Integrated Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride.

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Conclusion

This technical guide has outlined a comprehensive framework for the determination of the key physicochemical properties of 5-(pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride. While specific experimental data for this compound remains limited in the public domain, the detailed protocols provided herein for structural elucidation, solubility analysis, pKa determination, thermal characterization, and chromatographic method development equip researchers with the necessary tools to thoroughly evaluate this and other novel aminopyrazole derivatives. A robust understanding of these properties is fundamental to advancing such promising compounds through the drug discovery and development pipeline.

References

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1019. [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Avdeef, A. (2012). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

Gothoskar, A. V. (2009). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 71(5), 558–562. [Link]

-

Yıldırım, H. H., & Özkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-53. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

-

Zhang, J., et al. (2016). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions, 45(15), 6439-6446. [Link]

-

Orfi, L., et al. (2014). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 7(5), 545–571. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Gomaa, M. A. M., et al. (2017). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Chemistry, 2017, 1-7. [Link]

-

National Taiwan University. (n.d.). Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Di Mauro, G., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 795. [Link]

-

Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC, 2006(5), 1-59. [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

-

University of California, Irvine. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

-

Sutar, R., et al. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

-

NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]

-